molecular formula C14H14ClN3O2S B2963493 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 484695-34-3

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2963493
CAS RN: 484695-34-3
M. Wt: 323.8
InChI Key: LTWBKZWXPICRNH-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOT and is a member of the oxadiazole family of compounds. CPOT has been extensively studied for its unique chemical properties and its potential applications in scientific research.

Scientific Research Applications

Synthesis Techniques

Scientific investigations have explored diverse synthesis methods for compounds related to 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, focusing on their structural and chemical properties. For instance, Xu et al. (2005) detailed the preparation of a closely related molecule, highlighting the dihedral angles formed by the 1,3,4-oxadiazole ring with adjacent molecular structures and the formation of intermolecular hydrogen bonds, which are crucial for understanding the compound's behavior and potential applications in various fields Liang-zhong Xu, Guan‐Ping Yu, S. Yin, Kai Zhou, & Shuang-Hua Yang, 2005.

Antimicrobial Activity

Salimon et al. (2011) synthesized derivatives of 1,3,4-oxadiazol and evaluated their antimicrobial properties. Their findings indicated significant antimicrobial activity, showcasing the compound's potential as a basis for developing new antimicrobial agents J. Salimon, N. Salih, & Hasan Hussien, 2011.

Anticancer Potential

Further research into 1,3,4-oxadiazol derivatives has revealed promising anticancer properties. Abu‐Hashem & Aly (2017) synthesized novel compounds showing cytotoxic activity against cancer cells, indicating the potential of these compounds, including those structurally related to 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, as anticancer agents A. Abu‐Hashem & A. Aly, 2017.

Molecular Docking and Activity Studies

Investigations into the molecular structure and activity of related compounds have also included molecular docking studies to understand their interactions at the molecular level and predict their efficacy as drugs. Katariya et al. (2021) conducted such studies on novel heterocyclic compounds, including oxazole, pyrazoline, and pyridine moieties, showing significant antimicrobial and anti-inflammatory properties Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-11-5-3-10(4-6-11)13-16-17-14(20-13)21-9-12(19)18-7-1-2-8-18/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWBKZWXPICRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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